molecular formula C3H8BrN B13566599 2-Bromopropan-1-amine

2-Bromopropan-1-amine

Cat. No.: B13566599
M. Wt: 138.01 g/mol
InChI Key: VZMADPLDJHHHFI-UHFFFAOYSA-N
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Description

2-Bromopropan-1-amine is an organic compound with the molecular formula C3H8BrN It is a brominated amine, where a bromine atom is attached to the second carbon of a propane chain, and an amine group is attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromopropan-1-amine can be synthesized through the nucleophilic substitution of 2-bromopropane with ammonia. The reaction typically involves heating 2-bromopropane with an excess of ammonia, leading to the substitution of the bromine atom with an amine group .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar nucleophilic substitution reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves controlling the temperature, pressure, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions: 2-Bromopropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Ammonia or other amines are common nucleophiles used in substitution reactions.

    Elimination: Strong bases such as sodium or potassium hydroxide in ethanol are used for elimination reactions.

Major Products:

    Substitution: The major product is the corresponding amine where the bromine atom is replaced.

    Elimination: The major product is propene.

Scientific Research Applications

2-Bromopropan-1-amine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromopropan-1-amine in chemical reactions involves its ability to act as a nucleophile or undergo elimination. In nucleophilic substitution reactions, the amine group attacks electrophilic centers, replacing the bromine atom. In elimination reactions, the compound loses a hydrogen and a bromine atom to form an alkene, such as propene .

Comparison with Similar Compounds

    3-Bromopropan-1-amine: Similar structure but with the bromine atom on the third carbon.

    2-Bromoethanamine: A shorter chain analogue with similar reactivity.

Uniqueness: 2-Bromopropan-1-amine is unique due to its specific positioning of the bromine and amine groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic organic chemistry and various research applications .

Properties

IUPAC Name

2-bromopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8BrN/c1-3(4)2-5/h3H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZMADPLDJHHHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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